molecular formula C15H21NO4 B14872616 Methyl 4-(2,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate

Methyl 4-(2,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate

Cat. No.: B14872616
M. Wt: 279.33 g/mol
InChI Key: RLHAVADRHUOGNG-UHFFFAOYSA-N
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Description

Methyl 4-(2,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with a 2,5-dimethoxyphenyl group and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 2,5-Dimethoxyphenyl Group: This step often involves a substitution reaction where the phenyl group is introduced onto the pyrrolidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 4-(2,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(2,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A compound with a similar phenyl group but different functional groups and structure.

    4-Methyl-2,5-dimethoxyamphetamine: Another compound with a 2,5-dimethoxyphenyl group but different core structure.

Uniqueness

Methyl 4-(2,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

methyl 4-(2,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C15H21NO4/c1-16-8-12(13(9-16)15(17)20-4)11-7-10(18-2)5-6-14(11)19-3/h5-7,12-13H,8-9H2,1-4H3

InChI Key

RLHAVADRHUOGNG-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)OC)C2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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